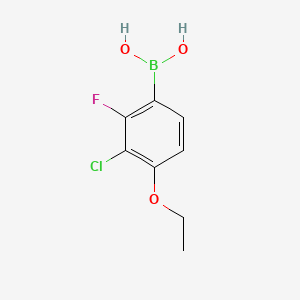

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

概述

描述

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, ethoxy, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-ethoxy-2-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid has diverse applications in scientific research:

作用机制

The primary mechanism of action for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the transmetalation and reductive elimination steps .

相似化合物的比较

- 3-Chloro-4-fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is unique due to the presence of chloro, ethoxy, and fluoro substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the ethoxy group can provide electron-donating effects, while the chloro and fluoro groups can offer electron-withdrawing effects, making this compound versatile in different synthetic applications .

生物活性

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 218.42 g/mol. The compound appears as a crystalline solid with a density of about 1.3 g/cm³ and a boiling point of around 358.1 °C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Boronic Acid : The initial step often includes the reaction of phenolic compounds with boron reagents.

- Substitution Reactions : Chlorination and fluorination can be achieved through electrophilic aromatic substitution methods.

- Final Purification : The product is purified using crystallization or chromatography techniques.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This property allows them to interact with various biological targets, including enzymes and receptors .

Case Studies and Applications

- Enzyme Inhibition : Research indicates that boronic acids can inhibit certain enzymes, such as β-lactamases, which are responsible for antibiotic resistance. This suggests potential applications in enhancing the efficacy of β-lactam antibiotics when combined with boronic acid derivatives .

- Therapeutic Applications : Studies have shown that boronic acids can be used to treat metabolic disorders by inhibiting hormone-sensitive lipase (HSL). This inhibition leads to decreased lipolysis and could be beneficial in managing conditions like insulin resistance and dyslipidemia .

- Bioconjugation : The unique properties of this compound enable its use in bioconjugation processes, allowing for the synthesis of bioconjugates with tailored properties for specific therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-5-fluorophenylboronic acid | C₆H₅BClFO₂ | Lacks ethoxy group; simpler structure |

| 4-Ethoxyphenylboronic acid | C₈H₉B₃O₂ | Does not contain chlorine or fluorine |

| 2-Chloro-4-fluorophenylboronic acid | C₈H₇BClF | Different positioning of halogen; varied reactivity |

The unique combination of functional groups in this compound enhances its reactivity and selectivity compared to these compounds, making it particularly valuable in synthetic applications where specific electronic properties are desired.

属性

IUPAC Name |

(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGRABEOSVUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679922 | |

| Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909122-50-5 | |

| Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。